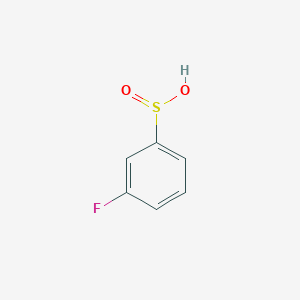

3-Fluorobenzene-1-sulfinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FO2S |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-fluorobenzenesulfinic acid |

InChI |

InChI=1S/C6H5FO2S/c7-5-2-1-3-6(4-5)10(8)9/h1-4H,(H,8,9) |

InChI Key |

SEFXPGUSSHQBKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)F |

Origin of Product |

United States |

Synthesis Via Organometallic Intermediates and Sulfur Dioxide

A prominent ionic pathway for the synthesis of arylsulfinic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with sulfur dioxide (SO₂). This method is adaptable for the preparation of 3-Fluorobenzene-1-sulfinic acid, typically starting from 3-fluorobromobenzene or 3-fluoroiodobenzene.

The reaction proceeds through a highly polar mechanism. Initially, the organometallic reagent is formed. For instance, 3-fluorobromobenzene reacts with magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to generate the 3-fluorophenylmagnesium bromide Grignard reagent. This process involves the insertion of magnesium into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond where the carbon atom attached to the ring is nucleophilic. youtube.comlumenlearning.com

The subsequent step involves the reaction of this nucleophilic organometallic intermediate with sulfur dioxide. SO₂ is a good electrophile due to the partial positive charge on the sulfur atom. The nucleophilic carbon of the 3-fluorophenyl Grignard reagent attacks the electrophilic sulfur atom of sulfur dioxide. This nucleophilic addition results in the formation of a magnesium salt of the sulfinic acid (a sulfinate). stackexchange.comchez-alice.fr

The final step is the acidic workup of the resulting magnesium sulfinate salt. The addition of a dilute acid, such as hydrochloric acid (HCl), protonates the sulfinate to yield the final product, this compound.

A similar mechanism is operative when using an organolithium reagent. 3-Fluorophenyllithium (B15423450) can be prepared by reacting 3-fluorobromobenzene with an alkyllithium reagent, such as n-butyllithium, through a lithium-halogen exchange. The resulting 3-fluorophenyllithium is a potent nucleophile that readily reacts with sulfur dioxide to form the lithium salt of this compound, which is then protonated in an acidic workup.

Reaction Scheme via Grignard Reagent:

Formation of Grignard Reagent: 3-FC₆H₄Br + Mg → 3-FC₆H₄MgBr

Reaction with Sulfur Dioxide: 3-FC₆H₄MgBr + SO₂ → 3-FC₆H₄SO₂MgBr

Acidic Workup: 3-FC₆H₄SO₂MgBr + HCl → 3-FC₆H₄SO₂H + MgBrCl

Synthesis Via Nucleophilic Aromatic Substitution Snar

Another significant ionic mechanism for synthesizing aryl sulfinic acids is through nucleophilic aromatic substitution (SNAr). This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com While a single fluorine atom is only moderately activating, this method can still be employed under specific conditions.

In this approach, a suitable nucleophile containing the sulfur dioxide moiety attacks an activated fluorinated aromatic compound. A common method involves the reaction of an aryl halide with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃).

For the synthesis of 3-Fluorobenzene-1-sulfinic acid, a starting material like 3-fluorobromobenzene can be used. The reaction with sodium sulfite typically requires elevated temperatures and sometimes a catalyst. The mechanism is believed to proceed via an addition-elimination pathway.

The sulfite anion (SO₃²⁻) acts as the nucleophile and attacks the carbon atom bearing the bromine atom on the 3-fluorobromobenzene ring. This attack is the rate-determining step and leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org In this complex, the aromaticity of the ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing fluorine atom.

In the subsequent, faster step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex, which restores the aromaticity of the ring and forms the sodium salt of this compound. An acidic workup is then required to protonate the sulfinate salt to yield the final product.

Reaction Scheme via Nucleophilic Aromatic Substitution:

Nucleophilic Attack and Formation of Meisenheimer Complex: 3-FC₆H₄Br + Na₂SO₃ → [3-FC₆H₄(Br)(SO₃)]²⁻ Na⁺

Elimination of Leaving Group: [3-FC₆H₄(Br)(SO₃)]²⁻ Na⁺ → 3-FC₆H₄SO₃⁻ Na⁺ + NaBr

Acidification: 3-FC₆H₄SO₃⁻ Na⁺ + HCl → 3-FC₆H₄SO₂H + NaCl

The efficiency of this SNAr reaction can be influenced by the nature of the leaving group, with iodide being a better leaving group than bromide or chloride.

| Starting Material | Reagents | Key Intermediate | Mechanism Type |

| 3-Fluorobromobenzene | 1. Mg, Ether 2. SO₂ 3. H₃O⁺ | 3-Fluorophenylmagnesium bromide | Ionic (Grignard) |

| 3-Fluorobromobenzene | 1. n-BuLi 2. SO₂ 3. H₃O⁺ | 3-Fluorophenyllithium (B15423450) | Ionic (Organolithium) |

| 3-Fluorobromobenzene | 1. Na₂SO₃ 2. H₃O⁺ | Meisenheimer Complex | Ionic (SNAr) |

Chemical Reactivity and Transformation of 3 Fluorobenzene 1 Sulfinic Acid

Oxidative Transformations

Oxidative reactions of 3-fluorobenzene-1-sulfinic acid typically involve the sulfur atom, increasing its oxidation state and leading to the formation of more highly oxidized sulfur-containing functional groups. These transformations are fundamental in synthesizing sulfonic acids, sulfones, and related derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Formation of Sulfonic Acids and Derivatives

The oxidation of the sulfinic acid group to a sulfonic acid group is a common and thermodynamically favorable process. Sulfinic acids are often considered intermediates in the oxidation of thiols to sulfonic acids nih.govnih.gov.

The most direct oxidative transformation of this compound is its conversion to 3-fluorobenzenesulfonic acid. This can be achieved using various oxidizing agents. While sulfinic acids can be unstable and disproportionate to the corresponding sulfonic acid and thiosulfonate, controlled oxidation provides a more direct route. Strong oxidizing agents are generally effective for this transformation.

A key derivative formed through oxidation is 3-fluorobenzenesulfonyl chloride. This transformation is typically achieved by treating the sulfinic acid or its corresponding salt with a chlorinating agent under oxidative conditions. For example, the general synthesis of sulfonyl chlorides can be achieved by treating the corresponding thiol with an oxidizing agent in the presence of a chloride source. Similarly, sulfinic acids can be converted to sulfonyl chlorides. This derivative is a crucial building block for synthesizing sulfonamides, sulfonic esters, and other related compounds through reactions with various nucleophiles.

Table 1: Synthesis of 3-Fluorobenzenesulfonic Acid Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Strong Oxidizing Agent (e.g., H₂O₂, KMnO₄) | 3-Fluorobenzenesulfonic acid | Oxidation |

| This compound | Oxidative Chlorinating Agent | 3-Fluorobenzenesulfonyl chloride | Oxidative Chlorination |

| 3-Fluorobenzenesulfonyl chloride | Amine (R₂NH) | N,N-Disubstituted-3-fluorobenzenesulfonamide | Nucleophilic Substitution |

| 3-Fluorobenzenesulfonyl chloride | Alcohol (ROH) / Pyridine | Alkyl 3-fluorobenzenesulfonate | Nucleophilic Substitution |

Oxidative Coupling Reactions to Sulfones and Related Compounds

This compound and its salts are excellent precursors for the synthesis of sulfones through oxidative coupling reactions. These methods involve the formation of a new carbon-sulfur bond and are often facilitated by transition metal catalysts, although metal-free alternatives have also been developed. Sulfones are a significant class of compounds found in many pharmaceuticals and polymers researchgate.nettamu.eduresearchgate.net.

Copper-Catalyzed Coupling: Copper catalysts are widely used for coupling arylsulfinic acid salts with aryl halides (iodides and bromides) and arylboronic acids to form diaryl sulfones researchgate.netgoogle.combyjus.com. These reactions typically proceed under mild conditions and tolerate a variety of functional groups. For instance, the coupling of sodium 3-fluorobenzenesulfinate with an aryl iodide in the presence of a copper(I) catalyst would yield a 1-fluoro-3-(arylsulfonyl)benzene.

Palladium-Catalyzed Coupling: Palladium catalysts are also effective in promoting the synthesis of sulfones from sulfinic acids google.com. Palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions between arylsulfonyl chlorides and arylboronic acids are a common method for unsymmetrical diaryl sulfone synthesis masterorganicchemistry.com. By extension, processes that convert the sulfinic acid in situ to a sulfonylating agent can achieve the same outcome.

Metal-Free Coupling: Transition-metal-free methods for the synthesis of diaryl sulfones have also been established. One notable approach involves the reaction of arylsulfinic acid salts with diaryliodonium salts nih.govgoogle.comnih.govyoutube.com. This reaction proceeds under mild conditions and offers high chemoselectivity, providing a valuable alternative to metal-catalyzed methods nih.govgoogle.comnih.gov.

Table 2: Selected Methods for Sulfone Synthesis from Arylsulfinic Acids

| Coupling Partner | Catalyst/Promoter | Product Type | Key Features |

|---|---|---|---|

| Aryl Iodide/Bromide | Copper(I) salts | Diaryl Sulfone | Mild conditions, good functional group tolerance researchgate.netgoogle.com |

| Arylboronic Acid | Copper(II) acetate | Diaryl Sulfone | Efficient for various substituted boronic acids byjus.com |

| Arylboronic Acid | Palladium complexes | Diaryl Sulfone | Wide substrate scope, established methodology masterorganicchemistry.com |

| Diaryliodonium Salt | None (Metal-free) | Diaryl Sulfone | High yields, mild conditions, avoids transition metals nih.govgoogle.comnih.gov |

Chalcogenation and Related Oxidative Processes

The reactivity of this compound extends to oxidative reactions involving other chalcogens, primarily selenium. These reactions lead to the formation of compounds containing a sulfur-selenium bond, such as selenosulfonates.

The synthesis of selenosulfonates can be achieved by the reaction of sulfinate salts with a suitable selenium-based electrophile. A common method involves the reaction of a sodium sulfinate, such as sodium 3-fluorobenzenesulfinate, with a diaryl diselenide google.com. This reaction results in the formation of an S-aryl selenosulfonate. These compounds are of interest as they can act as radical initiators and have applications in polymer chemistry and organic synthesis nih.gov. While less common, analogous reactions with ditellurides could potentially yield tellurosulfonates, though this area is less explored.

Reductive Transformations

The sulfur atom in this compound can be reduced to lower oxidation states, providing synthetic routes to thiols, disulfides, and sulfides. These reductive processes are crucial for accessing different classes of organosulfur compounds.

Reduction to Thiols and Sulfides

The complete reduction of the sulfinic acid group leads to the formation of the corresponding thiol, 3-fluorothiophenol. This transformation typically requires strong reducing agents. A common laboratory-scale method for the reduction of related sulfonyl chlorides to thiols involves reagents like zinc dust in an acidic medium or triphenylphosphine researchgate.netgoogle.com. A similar strategy can be applied starting from the sulfinic acid. For instance, a patented industrial process for preparing 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride with zinc and sulfuric acid google.com. An intermediate in this process is the corresponding sulfinate.

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are also capable of reducing sulfonyl chlorides and, by extension, sulfinic acids to thiols byjus.commasterorganicchemistry.comlibretexts.org. However, the high reactivity of LiAlH₄ may limit its chemoselectivity in the presence of other reducible functional groups masterorganicchemistry.comlibretexts.org.

The synthesis of sulfides can be achieved through various metal-catalyzed cross-coupling reactions where a thiol or disulfide acts as the sulfur source nih.gov. By first reducing this compound to 3-fluorothiophenol or its corresponding disulfide, subsequent coupling reactions can yield a variety of 3-fluorophenyl sulfides.

Selective Reductive Pathways

Controlling the extent of reduction allows for the synthesis of intermediates such as disulfides. The reduction of arylsulfonyl chlorides can be selectively controlled to yield diaryl disulfides, among other products researchgate.net. A process for preparing aromatic disulfides involves the reduction of aromatic sulfonyl chlorides with sodium sulfite (B76179) to form the sulfinic acid, followed by reduction with sulfur dioxide in an acidified solution google.com. This indicates that under specific conditions, this compound can be selectively reduced to 4,4'-difluorodiphenyl disulfide google.com.

The choice of reducing agent and reaction conditions is critical for achieving selectivity. For example, temperature-controlled reduction of arenesulfonyl chlorides with samarium metal can selectively yield diaryl disulfides, thiosulfonates, or diaryldisulfones researchgate.net. Such selective pathways, starting from the sulfinic acid, provide access to a broader range of sulfur-containing compounds without proceeding to the fully reduced thiol.

Table 3: Reductive Pathways for this compound and Related Compounds

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 3-Fluorobenzenesulfonyl chloride | Zinc / H₂SO₄ | 3-Fluorothiophenol | Full Reduction google.com |

| This compound | Strong Hydride (e.g., LiAlH₄) | 3-Fluorothiophenol | Full Reduction |

| This compound | SO₂ / H⁺ | 3,3'-Difluorodiphenyl disulfide | Partial Reduction / Dimerization google.com |

| 3-Fluorobenzenesulfonyl chloride | Samarium Metal (controlled temp.) | 3,3'-Difluorodiphenyl disulfide | Selective Reduction researchgate.net |

Nucleophilic Reactivity

The sulfur atom in this compound possesses a lone pair of electrons, making it nucleophilic. This allows it to react with a variety of electrophilic species. The deprotonated form, the 3-fluorobenzenesulfinate anion, is an even stronger nucleophile.

This compound and its corresponding sulfinate salt can react with various electrophiles, such as alkyl halides, to form sulfones. This reaction is a common method for the synthesis of unsymmetrical sulfones. The sulfinate anion acts as the nucleophile, displacing a halide or another suitable leaving group from the electrophile.

For instance, in a typical nucleophilic substitution reaction, the sulfinate anion attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-sulfur bond and the displacement of the halide ion.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Fluorobenzene-1-sulfinate | Alkyl Halide (e.g., R-Br) | 3-Fluorophenyl alkyl sulfone | Nucleophilic Substitution |

| 3-Fluorobenzene-1-sulfinate | Acyl Chloride (e.g., R-COCl) | 3-Fluorophenyl acyl sulfone | Nucleophilic Acyl Substitution |

This table represents generalized nucleophilic reactions of sulfinates. Specific experimental data for this compound was not available in the search results.

Sulfinic acids can undergo nucleophilic addition to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a process known as the Michael addition. In this reaction, the sulfinate anion adds to the β-carbon of the unsaturated system. This reaction is a valuable method for the formation of carbon-sulfur bonds and the synthesis of functionalized sulfones.

The addition of sulfinic acids to alkenes and alkynes can also be initiated by free radical pathways, which will be discussed in the section on radical reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Fluorobenzene-1-sulfinate | α,β-Unsaturated Ketone | β-Sulfonyl Ketone | Michael Addition |

| 3-Fluorobenzene-1-sulfinate | α,β-Unsaturated Ester | β-Sulfonyl Ester | Michael Addition |

This table illustrates the expected products from Michael addition reactions involving a sulfinate. Specific examples with this compound were not found in the provided search results.

Electrophilic Reactivity

While the sulfur atom is nucleophilic, the sulfinic acid group can also exhibit electrophilic character, particularly after conversion to a more reactive derivative like a sulfinyl chloride.

This compound itself is generally not a strong electrophile. However, it can be converted into its corresponding sulfinyl chloride by treatment with a chlorinating agent such as thionyl chloride. 3-Fluorobenzenesulfinyl chloride is a much more reactive electrophile and can readily react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfonamides, sulfinate esters, and sulfoxides, respectively.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Fluorobenzenesulfinyl Chloride | Amine (e.g., R-NH2) | N-Substituted-3-fluorobenzenesulfonamide | Nucleophilic Acyl Substitution |

| 3-Fluorobenzenesulfinyl Chloride | Alcohol (e.g., R-OH) | 3-Fluorobenzenesulfinate Ester | Nucleophilic Acyl Substitution |

This table outlines the expected reactivity of the corresponding sulfinyl chloride with various nucleophiles. The synthesis of sulfonamides often proceeds via the more stable sulfonyl chloride.

Radical Reactions and Their Control

Sulfinic acids are well-known precursors to sulfonyl radicals under oxidative conditions. These radicals can participate in a variety of transformations, including addition to unsaturated systems and cyclization reactions.

The addition of sulfonyl radicals to alkenes and alkynes is a powerful method for the formation of vinyl and alkyl sulfones. This process typically proceeds via a radical chain mechanism initiated by a radical initiator or by photolysis. The regioselectivity of the addition is often controlled by the stability of the resulting carbon-centered radical intermediate.

| Reactant 1 | Reactant 2 | Initiator | Product | Reaction Type |

| This compound | Alkene | Peroxide | Alkyl 3-Fluorophenyl Sulfone | Radical Addition |

| This compound | Alkyne | AIBN | Vinyl 3-Fluorophenyl Sulfone | Radical Addition |

This table provides representative examples of radical additions of sulfinic acids. Specific experimental details for this compound were not available in the search results.

Metal-Catalyzed Transformations

This compound and its derivatives can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-sulfur and carbon-carbon bonds. While specific examples involving this compound are not prevalent in the provided search results, the general reactivity patterns of arylsulfinic acids in such transformations are well-established.

Commonly employed metal catalysts include palladium and copper complexes. For example, in Suzuki-Miyaura type couplings, arylsulfonyl chlorides (derived from the corresponding sulfinic acids) can couple with boronic acids. Similarly, in Chan-Lam couplings, sulfinamides can react with boronic acids.

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| Suzuki-Miyaura Coupling (of derived sulfonyl chloride) | 3-Fluorobenzenesulfonyl chloride | Arylboronic acid | Palladium complex | 3-Fluorophenyl aryl sulfone |

| Chan-Lam Coupling (of derived sulfinamide) | 3-Fluorobenzenesulfinamide | Arylboronic acid | Copper salt | N-Aryl-3-fluorobenzenesulfinamide |

| Heck-type Reaction (of derived sulfonyl chloride) | 3-Fluorobenzenesulfonyl chloride | Alkene | Palladium complex | 3-Fluorophenyl substituted alkene |

This table summarizes potential metal-catalyzed cross-coupling reactions of derivatives of this compound based on established methodologies for related compounds.

Transition Metal-Mediated Cross-Coupling Reactions

This compound and its corresponding sulfinate salts are versatile reagents in transition metal-catalyzed cross-coupling reactions, serving as a source of the 3-fluorophenyl group. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium and nickel catalysts being the most extensively studied.

Aryl sulfinates can participate in desulfinative cross-coupling reactions, where the sulfinyl group is extruded as sulfur dioxide. This approach has been successfully employed in the synthesis of biaryls. For instance, palladium-catalyzed coupling of aryl sulfinates with aryl halides or triflates provides a route to unsymmetrical biaryls. The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the aryl sulfinate, and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst.

Below is a representative table of transition metal-mediated cross-coupling reactions involving aryl sulfinates, illustrating the general scope and conditions of these transformations.

| Catalyst/Ligand | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / PCy₃ | Aryl Bromide | Biaryl | researchgate.net |

| NiBr₂·(glyme) / Phenanthroline | Aryl Boronic Acid | Aryl Sulfinate | acs.org |

| Pd₂(dba)₃ / XantPhos | Aryl Formate | Aryl Ester | nih.gov |

| CuI / Amide Ligand | Aryl Halide | Aryl Sulfone | acs.orgnih.gov |

It is important to note that the specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for the success of these coupling reactions and would require optimization for substrates derived from this compound.

Ligand Design and Application in Catalysis

While this compound is more commonly utilized as a building block in cross-coupling reactions, its derivatives have potential for application in ligand design for catalysis. The synthesis of phosphine ligands, which are ubiquitous in transition metal catalysis, often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution of alkyl halides with phosphide anions nih.gov. An aryl Grignard or organolithium reagent derived from a 3-fluoro-halobenzene could, in principle, be reacted with a chlorophosphine to generate a triarylphosphine ligand bearing a 3-fluorophenyl group.

The electronic properties of such a ligand would be influenced by the fluorine substituent. The strong electronegativity of fluorine would make the phosphorus center more electron-deficient, which can have a significant impact on the catalytic activity of the corresponding metal complex. For example, in palladium-catalyzed cross-coupling reactions, more electron-deficient phosphine ligands can promote the reductive elimination step.

Furthermore, hydrophilic phosphine ligands, which are crucial for catalysis in aqueous media, can be synthesized by introducing sulfonate groups into the ligand structure nih.gov. While this is typically achieved through direct sulfonation of a pre-formed phosphine, the use of a sulfonated precursor like this compound could offer an alternative synthetic strategy, although this is not a commonly reported method.

The table below outlines some general strategies for the synthesis of phosphine ligands that could potentially be adapted for the incorporation of a 3-fluorophenyl moiety.

| Synthetic Strategy | Precursors | Ligand Type | Reference |

| Reaction with Halophosphines | Organometallic Reagent (e.g., Grignard) + R₂PCl | Triarylphosphine | nih.gov |

| Nucleophilic Substitution | Metal Phosphide (e.g., KPPh₂) + Aryl Halide | Triarylphosphine | nih.gov |

| Hydrophosphination | Alkene/Alkyne + R₂PH | Alkyl/Alkenylphosphine | nih.gov |

The development of new ligands with tailored electronic and steric properties is a continuous effort in catalysis, and the unique electronic nature of the 3-fluorophenyl group makes it an interesting, albeit underexplored, component in ligand design.

Acid-Base Chemistry and Tautomeric Equilibria

For comparison, the pKa of the unsubstituted benzenesulfonic acid is approximately -6.5, indicating it is a very strong acid umass.edu. While sulfinic acids are generally weaker than their corresponding sulfonic acids, the presence of the electron-withdrawing fluorine atom in the meta position is expected to make this compound a stronger acid than unsubstituted benzenesulfinic acid. The pKa of 3-fluorobenzoic acid is 3.86, which is lower than that of benzoic acid (4.20), illustrating the acid-strengthening effect of the meta-fluoro substituent wikipedia.org. A similar trend would be expected for the corresponding sulfinic acids.

Sulfinic acids can exist in tautomeric equilibrium between the sulfinic acid form (R-S(O)OH) and the sulfone form (R-SO₂H). However, for arylsulfinic acids, the equilibrium lies heavily towards the sulfinic acid form. Spectroscopic evidence, such as Raman spectroscopy, indicates the presence of an O-H bond rather than an S-H bond oregonstate.edu.

The table below provides a comparison of pKa values for related benzoic acids, which can be used to infer the relative acidity of this compound.

| Acid | pKa |

| Benzoic Acid | 4.20 |

| 3-Fluorobenzoic Acid | 3.86 wikipedia.org |

Disproportionation Mechanisms and Kinetics

3 ArSO₂H → ArSO₃H + ArS-SO₂Ar + H₂O

The mechanism of this reaction has been studied for various substituted arylsulfinic acids and is believed to proceed through a series of equilibria oregonstate.edu. The initial step is thought to be the formation of a sulfinylsulfone intermediate from two molecules of the sulfinic acid. This intermediate then reacts with a third molecule of the sulfinic acid to give the final products.

The kinetics of the disproportionation are influenced by the nature of the substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups, such as the fluorine atom in this compound, are expected to decrease the rate of disproportionation. This is because electron-withdrawing groups destabilize the cationic intermediates that are likely involved in the reaction mechanism oregonstate.edu.

A study on the disproportionation of p-substituted benzenesulfinic acids found that the reaction rates could be correlated with Hammett substituent constants, with a negative ρ value, indicating that electron-donating groups enhance the reaction rate oregonstate.edu.

The table below summarizes the general effect of substituents on the rate of disproportionation of arylsulfinic acids.

| Substituent Type | Effect on Disproportionation Rate |

| Electron-Donating | Accelerates |

| Electron-Withdrawing | Decelerates |

Therefore, it can be predicted that this compound would undergo disproportionation more slowly than unsubstituted benzenesulfinic acid under similar acidic conditions.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers profound insights into the molecular structure, bonding, and intermolecular forces of 3-Fluorobenzene-1-sulfinic acid.

The conformational preferences of this compound are influenced by the interplay of steric and electronic effects, including potential intramolecular hydrogen bonding. The orientation of the sulfinic acid group (-SO₂H) relative to the fluorinated benzene (B151609) ring can be analyzed by examining characteristic vibrational modes. Computational studies on analogous molecules, such as 2-fluorophenylboronic acid, suggest that intramolecular hydrogen bonds, for instance between the hydroxyl proton and the fluorine atom (OH···F), can be a significant stabilizing factor that dictates the conformational equilibrium. nih.gov Such an interaction in the ortho position has been shown to establish a specific coupling pathway. nih.gov For the meta-substituted this compound, while a direct intramolecular OH···F bond is not possible, the fluorine atom's electron-withdrawing nature influences the electronic distribution of the phenyl ring and, consequently, the rotational barrier of the C-S bond.

The vibrational spectra are characterized by modes arising from the fluorobenzene (B45895) ring and the sulfinic acid group. Key assignments can be inferred from studies on simpler, related molecules like fluorobenzene.

C-F Vibrations : The C-F stretching vibration is typically observed in the 1360-1000 cm⁻¹ range and is sensitive to adjacent groups. irphouse.com In fluorobenzene, a C-F stretching mode is identified around 1328 cm⁻¹ in the FTIR spectrum. irphouse.com

C-C Vibrations : The aromatic C-C stretching vibrations for benzene derivatives are expected between 1400 and 1650 cm⁻¹. irphouse.com

C-H Vibrations : Aromatic C-H stretching vibrations characteristically appear in the 3100-3000 cm⁻¹ region. irphouse.com

The presence of intermolecular interactions, particularly hydrogen bonds, significantly perturbs the vibrational frequencies of the groups involved.

Table 1: Characteristic Vibrational Frequencies for Fluorobenzene Moiety (Data inferred from studies on Fluorobenzene)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| C-H Stretching | 3097, 3064, 3051, 3033 | FTIR |

| C-H Stretching | 3077 | Raman |

| C-C Stretching | 1716, 1696, 1527, 1495, 1480, 1459 | FTIR |

| C-F Stretching | 1328 | FTIR |

| C-F In-plane Bending | 511-522 | FTIR |

| C-F Out-of-plane Bending | 489-498 | FTIR |

This table is based on data for Fluorobenzene and serves as a reference for the expected positions of similar modes in this compound. irphouse.com

Sulfinic acids are recognized as potent hydrogen bond donors. rsc.org The O-H group of the sulfinic acid moiety is the primary site for forming strong intermolecular hydrogen bonds, typically in a head-to-tail arrangement (O-H···O=S) with neighboring molecules. This extensive hydrogen bonding network is a defining feature of the solid-state structure.

The formation of these hydrogen bonds leads to a noticeable red-shift (a shift to lower wavenumber) of the O-H stretching frequency in the IR spectrum compared to the theoretical value for a free, non-bonded O-H group. This shift indicates a weakening of the O-H bond. esisresearch.org Similarly, the S=O stretching frequency is also affected by its participation as a hydrogen bond acceptor. In functionalized mesoporous silica (B1680970) containing sulfonic acid groups, water molecules have been shown to participate in the hydrogen-bonding network, bridging sulfonyl and silanol (B1196071) groups, which enhances proton transfer processes. koreascience.kr A similar role of adventitious water can be anticipated in the hydrogen-bonding network of crystalline this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment and structural dynamics of this compound in both solution and the solid state.

A multi-nuclear NMR approach provides a comprehensive picture of the molecule's electronic structure.

¹H NMR : The proton spectrum reveals signals for the aromatic protons on the benzene ring and the acidic proton of the sulfinic acid group. The chemical shifts of the aromatic protons are influenced by the electronegative fluorine atom and the sulfinic acid group. The acidic proton is expected to be broad and its chemical shift highly dependent on concentration and solvent due to hydrogen exchange.

¹³C NMR : The ¹³C spectrum shows distinct signals for each carbon atom in the phenyl ring. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond ¹J(C,F) coupling constant, and other carbons show smaller two- and three-bond couplings. The chemical shifts provide information on the electron density at each carbon position.

¹⁹F NMR : ¹⁹F NMR is particularly sensitive to the local electronic environment. The chemical shift of the fluorine atom in this compound is characteristic of fluorine substitution in an aromatic system. dcu.ie Studies on fluorinated amino acids show that ¹⁹F chemical shift tensor parameters are valuable for structural analysis. nih.gov

³³S NMR : Sulfur-33 is a quadrupolar nucleus with low natural abundance, making ³³S NMR challenging. However, it can provide direct information about the sulfur's local symmetry and bonding environment. The quadrupolar coupling constant (QCC) is sensitive to the electronic field gradient at the nucleus. In related sulfonic acid derivatives, motional averaging of the S-O bond can lead to a reduction in the observed QCC. koreascience.kr

Table 2: Expected NMR Characteristics for this compound

| Nucleus | Expected Chemical Shift Range | Key Information Provided |

| ¹H (Aromatic) | 7.0 - 8.5 ppm | Electronic effects of substituents |

| ¹H (Acidic) | Variable, often >10 ppm | Hydrogen bonding, exchange dynamics |

| ¹³C | 110 - 170 ppm | Carbon skeleton, C-F coupling |

| ¹⁹F | -110 to -120 ppm | Electronic environment of fluorine |

| ³³S | Broad signal | Symmetry and bonding at the sulfur center |

Note: Chemical shift ranges are estimates based on analogous compounds. koreascience.krdcu.ie

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals of the aromatic ring in solution.

Solid-state NMR (SSNMR) provides information on the structure and dynamics in the crystalline form. nih.gov

CP/MAS : Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments for ¹³C and ¹⁵N (if isotopically enriched) can reveal structural details in the solid state, as resolution is improved by overcoming chemical shift anisotropy and dipolar coupling.

¹⁹F SSNMR : Solid-state ¹⁹F NMR can be used to analyze structure through the measurement of chemical shift tensors and homonuclear dipolar couplings. nih.gov

2D EXSY : Two-dimensional exchange spectroscopy (EXSY) in the solid state can be used to study dynamic processes, such as proton transfer within the hydrogen-bonding network. Studies on sulfonic acid-functionalized materials have used ¹H EXSY to track the migration of water molecules and exchange between sulfonic acid protons and silanol groups over time. koreascience.kr This technique could similarly probe proton dynamics in crystalline this compound.

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction would reveal the precise three-dimensional arrangement of molecules in the crystal lattice. Key expected findings include:

Molecular Geometry : Precise bond lengths and angles, such as the S-O, S-C, and C-F bond distances and the C-S-O and O-S-O bond angles. In a range of sulfone compounds, S=O distances range from 1.392(5) to 1.463(3) Å, S–C bond distances from 1.743(7) to 1.790(3) Å, and O–S–O bond angles from 116.7(2)° to 120.61(8)°. researchgate.net Similar values are expected for the sulfinic acid, with one S-O single bond and one S=O double bond.

Hydrogen Bonding : The primary interaction governing the crystal packing would be strong O-H···O=S hydrogen bonds, linking the molecules into chains or more complex networks.

Unit Cell : The dimensions and symmetry of the unit cell (e.g., space group, cell parameters a, b, c) would be determined, providing a fundamental description of the crystalline solid. scielo.org.mx

The combination of these spectroscopic and diffraction methods provides a synergistic and comprehensive model of this compound, from its intramolecular conformation to its supramolecular solid-state architecture.

Single Crystal X-ray Analysis of this compound and its Derivatives

For related organosulfur and fluorinated aromatic compounds, single-crystal X-ray analysis has been instrumental. For instance, studies on various heterocyclic compounds have confirmed their molecular structures, which were previously assigned based on other spectroscopic data. nih.govmdpi.com In such analyses, a suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

In a hypothetical crystal structure of this compound, key parameters that would be determined include the C-F, C-S, S-O, and O-H bond lengths, as well as the bond angles within the benzene ring and the sulfinic acid group. Of particular interest would be the torsion angle between the plane of the benzene ring and the C-S-O plane, which would define the conformational preference of the sulfinic acid moiety relative to the aromatic ring. The planarity of the fluorinated benzene ring and the geometry around the sulfur atom, which is expected to be pyramidal, would also be confirmed. wikipedia.org

The table below outlines the type of crystallographic data that would be obtained from a single-crystal X-ray analysis of this compound.

| Crystal Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. For example, related heterocyclic molecules have been found to crystallize in triclinic and monoclinic systems. mdpi.com |

| Space Group | The space group would provide detailed information about the symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit in the crystal. |

| Molecules per Unit Cell (Z) | This integer value indicates the number of molecules of the compound contained within a single unit cell. |

| Selected Bond Lengths | Precise distances between bonded atoms (in Ångstroms), such as the C-F, C-S, and S=O bonds, would be determined. For comparison, the C-S bond distance in benzenesulfonic acid is approximately 1.75 Å. wikipedia.org |

| Selected Bond Angles | The angles (in degrees) between adjacent bonds, which define the molecule's geometry. For example, the O-S-O angle in the sulfinic acid group and the C-C-F angle in the aromatic ring would be elucidated. |

| Torsion Angles | These angles describe the rotation around a bond and are crucial for understanding the three-dimensional conformation of the molecule. The C-C-S-O torsion angle, for instance, would reveal the orientation of the sulfinic acid group. For instance, in some related triazole derivatives, the two ring systems are twisted relative to each other. mdpi.com |

Elucidation of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. A detailed analysis of the crystal structure of this compound would reveal the supramolecular architecture, which is critical for understanding its physical properties.

In the absence of a specific crystal structure for the title compound, the types of interactions can be predicted based on its functional groups and studies of similar molecules. The sulfinic acid group is a strong hydrogen bond donor (-OH) and acceptor (S=O). Therefore, strong O-H···O=S hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming dimeric motifs or extended chains.

Mass Spectrometry for Fragmentation Pathway Analysis (HRMS, MS/MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the elemental composition and structural features of a molecule through the analysis of its fragmentation patterns. While specific experimental mass spectra for this compound are not detailed in the available literature, a probable fragmentation pathway can be predicted based on the known behavior of aromatic compounds, sulfinic acids, and organofluorine compounds. libretexts.orgchemguide.co.uklibretexts.org

Upon ionization in a mass spectrometer, this compound (molecular weight: 160.17 g/mol ) would form a molecular ion (M⁺˙) with a corresponding m/z value. This molecular ion is energetically unstable and would undergo fragmentation to produce a series of smaller, characteristic ions.

A primary fragmentation pathway for sulfinic acids involves the loss of sulfur dioxide (SO₂; mass = 64 Da), which is a stable neutral molecule. Another expected fragmentation is the cleavage of the C-S bond, leading to the formation of a fluorophenyl cation or radical and the loss of the sulfinic acid group.

The table below outlines the expected major fragments for this compound.

| m/z (mass/charge) | Proposed Fragment Ion | Formula of Ion | Probable Origin of Fragment |

| 160 | [C₆H₅FO₂S]⁺˙ | C₆H₅FO₂S | Molecular Ion (M⁺˙) |

| 143 | [C₆H₄FO₂S]⁺ | C₆H₄FO₂S | Loss of a hydrogen atom from the hydroxyl group |

| 112 | [C₆H₅F]⁺˙ | C₆H₅F | Loss of sulfur dioxide (SO₂) |

| 96 | [C₆H₅F]⁺ | C₆H₅F | Cleavage of the C-S bond with loss of the SO₂H radical |

| 95 | [C₆H₄F]⁺ | C₆H₄F | Loss of a hydrogen atom from the fluorophenyl cation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of a fluorine atom from the fluorophenyl cation |

| 69 | [C₅H₄F]⁺ | C₅H₄F | Fragmentation of the aromatic ring |

Further fragmentation of the fluorophenyl cation (m/z 96) would likely involve the loss of a fluorine atom or the breakdown of the aromatic ring, leading to smaller fragment ions. youtube.com MS/MS experiments, where a specific fragment ion is selected and further fragmented, would be invaluable in confirming these proposed pathways and elucidating the structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring. For comparison, fluorobenzene exhibits absorption peaks in the ultraviolet region. aatbio.comnist.govnist.gov The presence of the sulfinic acid group, an auxochrome, is likely to cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted fluorobenzene.

The expected UV-Vis absorption data is summarized in the table below.

| Spectral Region | Expected λmax (nm) | Electronic Transition | Notes |

| UV-C | ~200-220 | π → π | This corresponds to a high-energy transition within the aromatic ring. |

| UV-B | ~260-280 | π → π | This is a lower-energy, symmetry-forbidden transition in benzene, which becomes allowed with substitution. The fine structure typical of benzene may be less resolved due to the polar substituents. researchgate.net |

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Simple aromatic compounds like benzene and its derivatives are known to fluoresce, although the quantum yields can be low. The fluorescence spectrum of fluorobenzene shows an emission peak around 275 nm. aatbio.com It is anticipated that this compound would exhibit weak fluorescence in a similar region. However, the presence of the sulfinic acid group and potential for intermolecular interactions in solution could lead to quenching of fluorescence, resulting in a very low or non-existent emission signal. researchgate.net Studies on related sulfonated compounds have shown that fluorescence properties are highly dependent on the molecular structure and environment. researchgate.net

Theoretical and Computational Investigations of 3 Fluorobenzene 1 Sulfinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic characteristics of 3-Fluorobenzene-1-sulfinic acid, offering insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to model its molecular orbitals and charge distribution. mdpi.comresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity. In molecules with similar functionalities, the HOMO is typically spread across the phenyl ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. mdpi.com The LUMO, conversely, is often localized on the sulfinic acid group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com

| Property | Description | Typical Computational Finding |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Delocalized over the phenyl ring and sulfur atom |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Localized on the sulfinic acid and aromatic ring |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity |

| NBO Analysis | Natural Bond Orbital analysis; details charge distribution and intramolecular interactions | Reveals significant charge transfer from the phenyl ring to the fluorine and sulfinic acid groups |

| Mulliken Charges | Atomic charge distribution | Confirms the high polarity of C-F and S-O bonds |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the potential energy surface (PES) of this compound. researchgate.netrsc.org These calculations help in identifying the most stable conformations (global and local minima) and the transition states that connect them. researchgate.net

For molecules with rotatable bonds, such as the C-S bond in this compound, the energy landscape can reveal the rotational barriers and the relative energies of different rotamers. nih.govresearchgate.net For instance, studies on related sulfur-containing acids have shown that different orientations of the S-O-H group can lead to distinct, detectable rotamers with small energy differences. nih.govaip.org Understanding the energy landscape is crucial for interpreting experimental spectra, as the observed properties are often a Boltzmann-weighted average of the properties of all significantly populated conformers. The presence of the fluorine atom can also influence the conformational preferences through steric and electronic interactions.

Computational Modeling of Reaction Mechanisms

Computational modeling provides invaluable insights into the reaction mechanisms involving this compound, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). For reactions involving sulfinic acids, such as oxidation or deprotonation, computational methods can map the entire reaction coordinate, from reactants to products, passing through the transition state. nih.govrsc.org The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a critical parameter for predicting reaction rates.

For example, in the deprotonation of a related fluorinated benzenesulfonic acid, quantum chemical calculations showed that fluorination lowers the activation energy for deprotonation by water molecules, stabilizing the resulting anion. nih.gov Similar effects are expected for this compound. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. numberanalytics.com Computational chemistry offers several approaches to model solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. ucsb.eduresearchgate.net These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. numberanalytics.comresearchgate.net

Explicit solvent models, where a finite number of solvent molecules are included in the calculation, provide a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding. ucsb.edursc.org For this compound, which can act as a hydrogen bond donor, explicit solvent models would be particularly important in protic solvents. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the solute with quantum mechanics and the solvent with molecular mechanics, offer a balance between accuracy and computational cost. numberanalytics.com The choice of solvent model can significantly affect the calculated properties, such as pKa values and reaction barriers. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. nih.govnih.gov

For this compound, DFT calculations can predict its vibrational (IR and Raman) and NMR spectra. researchgate.netnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. nih.govresearchgate.net This allows for the confident assignment of observed spectral bands to specific vibrational modes of the molecule. researchgate.net

The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. rsc.orgrsc.org Various DFT methods and basis sets have been benchmarked for their accuracy in predicting ¹⁹F chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensor for the fluorine nucleus, its chemical shift can be predicted relative to a standard. rsc.orgmdpi.com This is a powerful tool for distinguishing between isomers and for confirming the structure of newly synthesized compounds. The correlation between calculated and experimental spectroscopic data provides a robust validation of the computational model.

| Spectroscopic Parameter | Computational Method | Significance |

| IR Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Assignment of vibrational modes, confirmation of functional groups |

| Raman Activities | DFT | Complements IR data for a more complete vibrational analysis |

| ¹⁹F NMR Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-31+G(d,p)) | Structural elucidation, distinguishing between isomers |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Complete structural assignment |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. For this compound, MD simulations can elucidate the accessible conformations of the sulfinic acid group relative to the fluorinated aromatic ring and how these conformations are influenced by the solvent environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related molecules, such as cysteine sulfinic acid and other small organic molecules. nih.govrsc.orgmdpi.com

A typical MD simulation protocol for this compound would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to the molecule. This is followed by placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals for later analysis.

The analysis of the MD trajectories can provide a wealth of information. For instance, the root mean square deviation (RMSD) of the molecule's backbone can be monitored over time to assess the stability of the simulation. uoa.gr The conformational landscape of the sulfinic acid group can be explored by analyzing the dihedral angles involving the sulfur atom. This can reveal the most populated and energetically favorable orientations of the -SO₂H group.

Furthermore, MD simulations can shed light on the intramolecular and intermolecular interactions that stabilize different conformations. For example, studies on cysteine sulfinic acid have shown that the sulfinate group can engage in intramolecular hydrogen bonding with its own backbone. rsc.org In the case of this compound, it is plausible that the sulfinic acid group could form hydrogen bonds with the fluorine atom or interact with the pi-system of the benzene (B151609) ring. The solvent molecules' interactions with the solute can also be characterized, providing insights into the hydration shell around the molecule.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) or similar |

| Solvent | TIP3P water model |

| Simulation Box | Cubic, with a minimum distance of 10 Å between the solute and the box edge |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties or biological activity of a chemical compound based on its molecular structure. researchgate.netnih.govnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest. For this compound, QSPR studies could be employed to predict a variety of properties, such as its lipophilicity (logP), aqueous solubility, and binding affinity to a particular protein.

The development of a QSPR model involves several stages. Initially, a dataset of compounds with known experimental values for the property of interest is compiled. For a study involving this compound, this dataset would ideally include a series of structurally related sulfinic acids and other fluorinated aromatic compounds. Subsequently, a wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.

3D descriptors: Calculated from the 3D coordinates of the atoms, such as molecular volume and surface area.

Quantum chemical descriptors: Obtained from quantum mechanical calculations, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net

Once the descriptors are calculated, a statistical method is used to select the most relevant descriptors and build the QSPR model. Common methods include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.gov The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques.

A QSPR model for predicting a property of this compound would provide a rapid and cost-effective way to estimate its behavior without the need for experimental measurements. For instance, a QSPR model for logP could be developed using descriptors such as the calculated logP (cLogP), molar refractivity, and polar surface area. Such models are valuable in various fields, including drug discovery and environmental science, for screening large libraries of compounds and prioritizing them for further investigation. researchgate.net

Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Studies of this compound

| Descriptor Type | Example Descriptors | Predicted Property |

| Topological | Balaban J index, Wiener index | Boiling Point, Viscosity |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, UV-Vis spectra |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Stability, Solubility |

| Steric | Molecular volume, Surface area | Binding Affinity, Permeability |

Application in Advanced Organic Synthesis

As a Precursor to Complex Fluorinated Organosulfur Compounds

The sulfinic acid functional group is a key intermediate in the synthesis of more complex and stable organosulfur compounds. It provides a direct route to fluorinated sulfones, sulfonamides, and their derivatives, which are prominent motifs in medicinal chemistry and materials science.

Salts of 3-fluorobenzene-1-sulfinic acid, such as sodium 3-fluorobenzenesulfinate, are effective nucleophiles for the formation of carbon-sulfur bonds, leading to the synthesis of 3-fluorophenyl sulfones. These reactions typically proceed via nucleophilic substitution with alkyl halides or ring-opening of epoxides. A notable application is the reaction of a fluorophenyl sulfinate salt with halo-hydroxy acids to produce sulfonyl-hydroxy acid derivatives. For instance, in an analogous synthesis, a salt of 4-fluorophenyl sulfinic acid is reacted with 3-chloro-2-methyl-2-hydroxy propionic acid to yield 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, a key intermediate. google.com This strategy highlights a cost-effective and direct method for producing complex sulfone structures.

The general reaction involves the sulfinate anion attacking an electrophilic carbon center, displacing a leaving group to form the stable sulfone linkage. This method is highly valuable for creating complex molecules where the 3-fluorophenyl sulfone group is required.

Table 1: Representative Synthesis of Fluorinated Sulfones

| Reactant 1 | Reactant 2 | Product Moiety | Reaction Type |

|---|---|---|---|

| Sodium 3-fluorobenzenesulfinate | Alkyl Halide (R-X) | 3-Fluorophenyl alkyl sulfone | Nucleophilic Substitution |

| Sodium 3-fluorobenzenesulfinate | Epoxide | β-Hydroxy-3-fluorophenyl sulfone | Nucleophilic Ring-Opening |

The synthesis of fluorinated sulfonamides from this compound is a crucial transformation, as the sulfonamide group is a well-established pharmacophore. The process is typically achieved in a two-step sequence. First, the sulfinic acid is oxidized to the more reactive sulfonyl halide, most commonly 3-fluorobenzenesulfonyl chloride. nih.govscbt.comvaleshvarbiotech.com This intermediate is a key building block in its own right, used in the synthesis of various pharmaceuticals like Fexuprazan. valeshvarbiotech.com

In the second step, the resulting 3-fluorobenzenesulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to afford the desired N-substituted-3-fluorobenzenesulfonamide. The high reactivity of the sulfonyl chloride group allows for facile coupling with a diverse range of amines, making this a versatile method for generating libraries of fluorinated sulfonamides. valeshvarbiotech.com

As mentioned, the oxidation of this compound provides access to 3-fluorobenzenesulfonyl halides, which are pivotal intermediates. The most common of these is 3-fluorobenzenesulfonyl chloride, readily prepared using standard oxidizing agents. nih.govvaleshvarbiotech.comsigmaaldrich.com

The synthesis of 3-fluorobenzenesulfonyl fluoride (B91410) can be achieved through halogen exchange from the corresponding sulfonyl chloride or, more directly, from the corresponding 3-fluorobenzenesulfonic acid. nih.govambeed.com Modern deoxyfluorination methods allow for the conversion of sulfonic acids to sulfonyl fluorides using reagents such as thionyl fluoride or bench-stable solids like Xtalfluor-E®. nih.govtheballlab.com

Fluorinated sulfonic esters (sulfonates) are another important class of derivatives accessible from this compound. They are typically prepared by reacting the intermediate 3-fluorobenzenesulfonyl chloride with an alcohol in the presence of a base. These esters are valuable as intermediates and in some cases as final products with specific applications.

Role in the Construction of Agrochemical Scaffolds

The incorporation of fluorine and sulfonyl groups into molecules is a well-established strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and transport properties. nih.govresearchgate.net The 3-fluorophenyl sulfone or sulfonamide moiety, derived from this compound, represents a valuable scaffold for developing new active ingredients. nih.gov

While specific examples of commercial agrochemicals derived directly from this compound are not broadly documented, the structural motif is of significant interest. The combination of an aromatic fluorine atom and a sulfonyl-based functional group is a recurring theme in recently developed pesticides. researchgate.netresearchgate.net Therefore, this compound serves as a strategic starting material for the synthesis of novel candidates in herbicide, fungicide, and insecticide discovery programs, providing a reliable route to introduce these desirable chemical features. nih.gov

Intermediate in the Synthesis of Specialty Materials Precursors

Aromatic poly(ether sulfone)s (PES) are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. researchgate.net The synthesis of these polymers often relies on the step-growth polycondensation of monomers containing diaryl sulfone linkages. mdpi.comnih.gov

Bis(fluorophenyl) sulfone isomers are key monomers in these polymerization reactions. mdpi.comrsc.org For example, bis(4-fluorophenyl) sulfone is a common monomer used in the synthesis of PES. mdpi.comrsc.org By analogy, this compound is a potential precursor for the synthesis of corresponding 3-fluoro-substituted monomers. It can be converted into building blocks such as bis(3-fluorophenyl) sulfone or other AB-type monomers like 4-fluoro-3'-(hydroxyphenyloxy)diphenylsulfone. These monomers can then be used in nucleophilic aromatic substitution polymerization reactions to create novel fluorinated poly(ether sulfone)s with tailored properties, such as modified solubility, processability, and thermal characteristics.

Reagent in Stereoselective Transformations

Chiral organosulfur compounds, particularly sulfoxides, are valuable auxiliaries and building blocks in asymmetric synthesis. nih.govacs.org this compound is a key starting material for the stereoselective synthesis of chiral 3-fluorophenyl-substituted sulfur compounds.

One prominent approach is the Andersen synthesis, which involves the esterification of the sulfinic acid with a chiral alcohol, such as (-)-menthol. acs.org This reaction produces a mixture of diastereomeric sulfinate esters, which can often be separated by crystallization. Subsequent treatment of a single diastereomer with an organometallic reagent, like a Grignard reagent (R-MgX), proceeds with inversion of configuration at the sulfur atom to yield a highly enantioenriched chiral sulfoxide. nih.gov

More recently, organocatalytic methods have emerged for the asymmetric synthesis of sulfinate esters. Prochiral sulfinates, such as sodium 3-fluorobenzenesulfinate, can undergo asymmetric condensation with alcohols in the presence of a chiral organocatalyst to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur compounds, including sulfoxides and sulfinamides, with high stereochemical fidelity. nih.gov

Table 2: Key Stereoselective Transformations

| Starting Material | Key Reagents | Intermediate Product | Final Product | Method/Principle |

|---|---|---|---|---|

| This compound | Chiral Alcohol (e.g., (-)-Menthol) | Diastereomeric 3-fluorophenyl sulfinate esters | Chiral 3-fluorophenyl sulfoxide | Andersen Synthesis nih.govacs.org |

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While direct and extensive research on the participation of This compound in MCRs is not widely documented in publicly available literature, its structural similarity to other arylsulfinic acids that have been successfully employed in such reactions suggests its potential as a valuable component.

Notably, research on analogous compounds, such as p-toluenesulfinic acid, provides a strong precedent for the potential utility of This compound in this context. A key example is the use of p-toluenesulfinic acid as a catalyst in a three-component Ugi-type reaction for the synthesis of α-amino amides and α-amino amidines. arizona.eduresearchgate.net This reaction highlights the ability of an arylsulfinic acid to act as a crucial acidic component, facilitating the formation of the initial imine intermediate, which is a key step in the Ugi reaction mechanism. wikipedia.org

The general mechanism of the Ugi reaction involves the condensation of an aldehyde or ketone with an amine to form an imine. wikipedia.org This imine is then protonated by an acid, in this case, the sulfinic acid, to form an iminium ion. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org The catalytic role of p-toluenesulfinic acid in this process suggests that This compound could perform a similar function, potentially with altered reactivity due to the electronic effects of the fluorine atom.

Based on the study with p-toluenesulfinic acid, a similar three-component reaction utilizing This compound could be envisioned as follows:

Hypothetical Reaction Scheme:

The research on p-toluenesulfinic acid demonstrated that the nature of the product could be controlled by the stoichiometry of the amine reactant. arizona.eduresearchgate.net When one equivalent of the amine was used, the reaction exclusively produced α-amino amides. However, the use of two equivalents of a more nucleophilic amine, such as p-anisidine, led to the formation of α-amino amidines as the major product. arizona.eduresearchgate.net

This suggests a versatile synthetic route that could be potentially applied using This compound as the catalyst. The interactive data table below summarizes the findings for the p-toluenesulfinic acid-catalyzed reaction, which can be used as a predictive model for the potential scope and outcomes of similar reactions involving This compound .

The successful application of p-toluenesulfinic acid in this Ugi-type reaction provides a strong rationale for exploring the use of This compound in similar multi-component reaction settings. The electron-withdrawing nature of the fluorine atom in the 3-position could influence the acidity of the sulfinic acid, potentially impacting the reaction kinetics and efficiency. Further research in this area would be necessary to fully elucidate the specific catalytic activity and synthetic utility of This compound in the realm of advanced organic synthesis through multi-component reactions.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more environmentally benign synthetic methods. For sulfinic acids, including 3-fluorobenzene-1-sulfinic acid, this involves moving away from harsh reagents and stoichiometric reductants. A promising future direction is the development of one-step strategies that utilize readily available and eco-friendly materials.

Research has demonstrated the feasibility of synthesizing aryl sulfonic acids from aryl halides using thiourea (B124793) dioxide as a mild and easily handled sulfur dioxide surrogate, with air serving as the green oxidant. rsc.org Mechanistic studies have confirmed that a sulfinate intermediate is involved in this transformation, suggesting a direct and sustainable pathway to compounds like this compound from 3-fluorohalobenzenes. rsc.org Further exploration in this area will likely focus on optimizing reaction conditions and expanding the substrate scope to various fluorinated precursors.

Another avenue involves the use of reusable catalysts. Sulfonic acid-functionalized ionic liquids and metal-organic frameworks (MOFs) have been identified as efficient and recyclable catalysts for various organic reactions. scielo.brrsc.org Designing similar catalytic systems specifically for the synthesis of this compound could significantly reduce waste and improve process economics.

Table 1: Comparison of Synthetic Route Attributes

| Feature | Traditional Routes | Emerging Green Routes |

|---|---|---|

| Sulfur Source | SO₂, Sulfonyl chlorides | Thiourea dioxide (DABSO) |

| Oxidant | Harsh chemical oxidants | Air |

| Catalyst | Stoichiometric reagents | Reusable ionic liquids, MOFs |

| Byproducts | Significant salt waste | Minimal, often recyclable |

| Key Advantage | Established methods | Sustainability, atom economy |

Exploration of Unconventional Reactivity and Novel Bond Formations

The sulfinate functional group is known for its versatile reactivity, and the presence of a fluorine atom on the benzene (B151609) ring of this compound introduces unique electronic properties that are yet to be fully exploited. researchgate.net Future research will delve into unconventional transformations that leverage this reactivity to forge novel chemical bonds.

One emerging area is the S-functionalization of sulfenate anions (the conjugate base of sulfinic acids) to prepare sulfoxides, which are valuable in medicinal chemistry. nih.gov The interaction of the sulfenate with other functional groups within the same molecule can direct reactivity in highly selective ways. nih.gov Investigating intramolecular reactions of derivatives of this compound could lead to new, stereoselective methods for creating complex chiral sulfur compounds.

Furthermore, the development of new reagents based on the sulfinyl core structure is a promising trend. For instance, sulfone iminium fluorides, derived from related sulfonimidoyl fluorides, have been shown to be highly reactive reagents for deoxyfluorination. brynmawr.edu Exploring the conversion of this compound into analogous novel reagent classes could provide powerful new tools for sulfur fluoride (B91410) exchange (SuFEx) chemistry and the synthesis of other organofluorine compounds. The chemistry of cyclic sulfinic acid derivatives, such as sultines, is also an area ripe for exploration, offering pathways to diverse sulfur-containing heterocycles. rsc.org

Integration into Flow Chemistry and Automation Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. thieme.de The integration of synthetic routes involving this compound and its derivatives into automated flow systems is a key trend for enabling safer and more efficient production.

Many reactions involving fluorinating agents or the synthesis of organosulfur compounds can be hazardous on a large scale due to high exothermicity or the use of toxic reagents. nih.gov Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters, mitigating these risks. nih.gov For example, fluorination reactions, which are critical for the synthesis of many pharmaceuticals, can be handled much more safely in continuous-flow setups. nih.gov

Future work will focus on developing end-to-end continuous processes, from the synthesis of this compound itself to its subsequent conversion into active pharmaceutical ingredients or other high-value molecules. mdpi.com This involves designing integrated platforms that combine reactors, inline analytics for real-time monitoring, and automated separation and purification units. thieme.de

Table 2: Advantages of Flow Chemistry for this compound Chemistry

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety, better thermal control |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer or in parallel |

| Control | Less precise temperature and mixing control | Precise control over reaction conditions |

| Efficiency | Can lead to lower yields and more side products | Often higher yields and purity |

| Integration | Difficult to automate multi-step sequences | Amenable to multi-step, automated synthesis |

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems tailored for reactions of this compound is a major research frontier. The goal is to achieve higher efficiency, improved selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope under milder conditions.

One promising approach is the use of structured catalytic materials like metal-organic frameworks (MOFs). A sulfonic acid-functionalized MOF (S-IRMOF-3) has been shown to be a highly effective and reusable catalyst for Knoevenagel condensation. rsc.org The design of MOFs incorporating a 3-fluorophenylsulfinate moiety or similar structures could lead to catalysts with unique selectivity for specific transformations.

Bimetallic catalysis also offers opportunities for novel reactivity. For example, a palladium-copper catalytic system has been successfully used for the one-pot synthesis of sulfonamides from boronic acids, with a sulfinate salt identified as a key intermediate. researchgate.net Adapting such systems for reactions starting from this compound could provide direct and efficient routes to a wide range of fluorinated sulfonamides, a common motif in pharmaceuticals.

Synergistic Approaches Combining Computational and Experimental Studies

The combination of computational modeling and experimental work provides a powerful paradigm for understanding reaction mechanisms and designing better chemical processes. This synergistic approach is increasingly being applied to the study of sulfur chemistry and will be instrumental in unlocking the full potential of this compound.

Quantum mechanical/molecular mechanical (QM/MM) methods and Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, conformational preferences, and reaction pathways of sulfinic acids and their derivatives. nih.govchemrxiv.orgrsc.org For example, computational studies on cysteine sulfinic acid have elucidated its conformational preferences and the mechanism of its reduction in biological systems. nih.govchemrxiv.org Similar studies on this compound could predict its reactivity, explain the origins of selectivity in its reactions, and guide the design of new experiments.

DFT modeling has also been used to investigate the S-functionalization of sulfenate anions, providing evidence for the role of Lewis acid/base interactions in directing reaction selectivity. nih.gov Applying these computational tools to reactions involving this compound will accelerate the discovery of new transformations and the optimization of existing ones, reducing the need for extensive empirical screening.

Expansion of Synthetic Scope to Advanced Fluorinated Molecules

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. psu.edu As a readily available fluorinated building block, this compound is a valuable starting material for the synthesis of more complex and advanced fluorinated molecules, including pharmaceuticals, agrochemicals, and materials.